MRS 3777 hemioxalate
MRS 3777 hemioxalate
High affinity adenosine A3 receptor antagonist (Ki = 47 nM) that displays > 200-fold selectivity versus A1, A2A and A2B receptors.
Brand Name:
Vulcanchem
CAS No.:
1186195-57-2
VCID:
VC0004492
InChI:
InChI=1S/2C17H19N5O.C2H2O4/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13;3-1(4)2(5)6/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22);(H,3,4)(H,5,6)
SMILES:
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C(=O)(C(=O)O)O
Molecular Formula:
C36H40N10O6
Molecular Weight:
708.78
MRS 3777 hemioxalate
CAS No.: 1186195-57-2
Inhibitors
VCID: VC0004492
Molecular Formula: C36H40N10O6
Molecular Weight: 708.78
CAS No. | 1186195-57-2 |
---|---|
Product Name | MRS 3777 hemioxalate |
Molecular Formula | C36H40N10O6 |
Molecular Weight | 708.78 |
IUPAC Name | N-cyclohexyl-2-phenoxy-7H-purin-6-amine;oxalic acid |
Standard InChI | InChI=1S/2C17H19N5O.C2H2O4/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13;3-1(4)2(5)6/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22);(H,3,4)(H,5,6) |
Standard InChIKey | ICOKMZZMQHZKGX-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Description | High affinity adenosine A3 receptor antagonist (Ki = 47 nM) that displays > 200-fold selectivity versus A1, A2A and A2B receptors. |
Synonyms | 2-Phenoxy-6-(cyclohexylamino)purine hemioxalate |
PubChem Compound | 56972200 |
Last Modified | Nov 11 2021 |
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